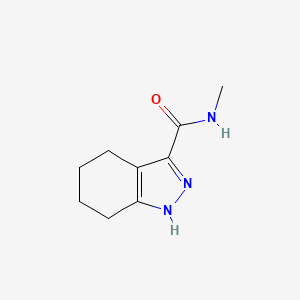
N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Descripción general
Descripción
“N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis
The molecular structure of “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” include condensation, dehydration, and cyclization . Dehydration was found to be faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Aplicaciones Científicas De Investigación
Molecular Interaction and Enzyme Inhibition
N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and its derivatives have been explored for their potential in inhibiting certain enzymes, specifically monoamine oxidase B (MAO-B). These compounds are identified as highly potent, selective, competitive, and reversible inhibitors of MAO-B, offering potential therapeutic avenues for conditions where modulation of this enzyme is beneficial. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).
Crystal Structure Analysis
The structure of various indazole derivatives, including fluorinated indazoles, has been determined through techniques such as X-ray crystallography. These studies offer valuable insights into the molecular structure and properties of these compounds, contributing to our understanding of their behavior and potential applications in various scientific domains. For instance, the structures of NH-indazoles were determined, shedding light on their supramolecular interactions and behavior in crystal form (Teichert et al., 2007).
Synthesis and Transformation
A considerable amount of research has been dedicated to the synthesis and transformation of indazole derivatives, aiming to explore their potential applications and understand their chemical behavior. Syntheses of various indazole derivatives have been reported, revealing the potential for these compounds in areas such as antimicrobial, analgesic, and anti-inflammatory activities. These studies contribute to the broader application of indazole derivatives in pharmaceuticals and other fields (Gein et al., 2021; Murugavel et al., 2010; Gein et al., 2019).
Pharmacological Evaluation
Indazole derivatives have been evaluated for their pharmacological properties, including their activities as CB1/CB2 receptor agonists. These studies are essential for understanding the potential therapeutic uses of these compounds and their effects on biological systems. For instance, carboxamide-type synthetic cannabinoids, which include indazole derivatives, have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists (Doi et al., 2017).
Propiedades
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H2,1H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNJFGNHRDWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



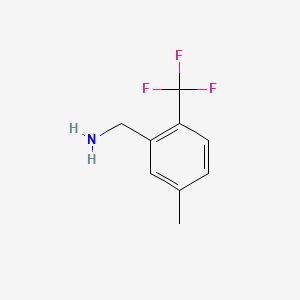
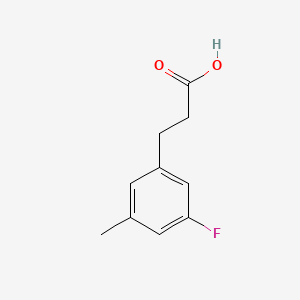
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
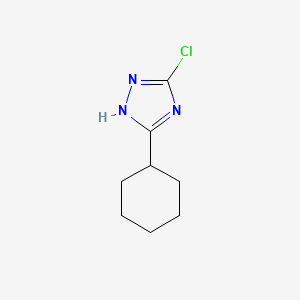
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)
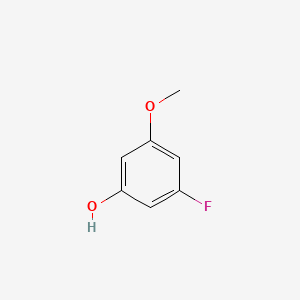
![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
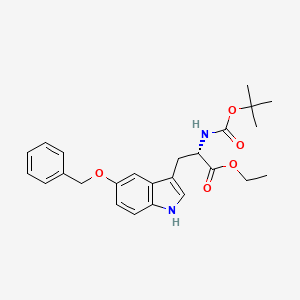
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
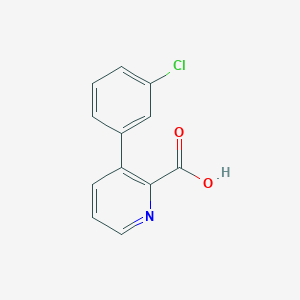
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)